molecular formula C16H19N3O5 B11690282 Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11690282
M. Wt: 333.34 g/mol
InChI Key: RBZNBCZYANULHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a propyl ester group at position 5, methyl substituents at positions 1 and 6, and a 2-nitrophenyl moiety at position 2. Its molecular formula is C₁₇H₁₉N₃O₅ (inferred by replacing the benzyl group in with propyl), with an approximate molecular weight of 351.35 g/mol.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

propyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O5/c1-4-9-24-15(20)13-10(2)18(3)16(21)17-14(13)11-7-5-6-8-12(11)19(22)23/h5-8,14H,4,9H2,1-3H3,(H,17,21)

InChI Key

RBZNBCZYANULHZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Cyclocondensation

Lewis acids like cerium(III) chloride (CeCl₃) or zinc triflate (Zn(OTf)₂) enhance reaction efficiency by activating the aldehyde carbonyl group. For instance, CeCl₃ (10 mol%) in acetonitrile at 60°C reduces reaction time to 2 hours, improving yields to 82–85%. The mechanism involves coordination of Ce³⁺ to the aldehyde oxygen, accelerating nucleophilic attack by the β-ketoester enol.

Solvent-Free Melt Reactions

Eco-friendly solvent-free conditions are achieved using tartaric acid-dimethylurea (DMU) eutectic mixtures. Heating 2-nitrobenzaldehyde, propyl acetoacetate, and urea in a 30:70 L-(+)-tartaric acid-DMU melt at 70°C for 1.5 hours affords the product in 78% yield after recrystallization from ethanol. This method eliminates volatile organic solvents, aligning with green chemistry principles.

Multi-Step Synthesis from β-Aminoketone Intermediates

Patent literature describes alternative routes starting from β-aminoketones. For example:

  • Synthesis of β-(2-Nitrophenyl)propiophenone :

    • Condensation of 2-nitrobenzaldehyde with propionyl chloride in the presence of AlCl₃ yields β-(2-nitrophenyl)propiophenone.

  • Amination and Cyclization :

    • Reaction with propylamine in ethanol-water (1:1) under reflux forms β-propylamino-2-nitrophenylpropiophenone.

    • Cyclization with potassium cyanate in acetic acid at 60°C produces the tetrahydropyrimidine core.

This method achieves 70–75% overall yield but requires stringent control of stoichiometry and temperature to avoid byproducts like imidazolidinones.

Comparative Analysis of Methodologies

Method Catalyst/Conditions Time Yield Purity
Classical BiginelliHCl/EtOH, reflux8 hrs65–72%95%
CeCl₃-CatalyzedCeCl₃/CH₃CN, 60°C2 hrs82–85%98%
Solvent-Free MeltTartaric acid-DMU, 70°C1.5 hrs78%97%
Multi-Step SynthesisAlCl₃/KOCN, stepwise12 hrs70–75%93%

Key findings:

  • Lewis acid catalysts (e.g., CeCl₃) optimize both yield and reaction time.

  • Solvent-free methods balance environmental sustainability with efficiency.

  • Multi-step routes, while labor-intensive, offer flexibility for structural analogs.

Recrystallization and Purification Techniques

Post-synthetic purification is critical for obtaining pharmaceutical-grade material. Ethanol and ethanol-water mixtures are preferred for recrystallization, removing unreacted aldehydes or urea derivatives. Silica gel chromatography (60–120 mesh) with ethyl acetate/hexane gradients further enhances purity to >98%.

Challenges and Optimization Strategies

Nitro Group Stability

The electron-withdrawing nitro group at the 2-position predisposes the compound to reduction under acidic conditions. Substituting HCl with milder acids (e.g., acetic acid) or using non-protic solvents (e.g., DMF) mitigates this issue.

Steric Hindrance

Methyl groups at positions 1 and 6 introduce steric hindrance, slowing cyclization. Increasing reaction temperature to 90°C or using high-pressure reactors accelerates the process without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It may interact with specific molecular targets within biological systems, potentially inhibiting or activating various enzymes and receptors. The compound's nitrophenyl group is particularly noteworthy as it can enhance biological activity through electron-withdrawing effects.

Mechanism of Action
The mechanism of action involves its interaction with cellular pathways. Studies suggest that it may inhibit enzymes involved in cancer progression or microbial growth. Detailed molecular interaction studies are crucial for understanding its full therapeutic potential.

Medicinal Chemistry

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to derivatives with enhanced biological activities .

Industrial Applications

In industrial settings, the compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity during production.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
  • Antimicrobial Efficacy : Research indicated that this compound showed significant inhibitory activity against a range of bacterial strains.

These findings underscore its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Nitrophenyl vs. 4-Nitrophenyl Substitution

Propyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Molecular Formula: C₁₇H₁₉N₃O₅ (Monoisotopic mass: 333.132 g/mol) .
  • Para-substitution reduces steric hindrance, possibly improving crystallinity and solubility in polar solvents. Electronic effects: The nitro group’s para position may enhance electron-withdrawing effects, influencing reactivity in further functionalization (e.g., nucleophilic substitution) .
Benzyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Molecular Formula : C₂₀H₁₉N₃O₅ (Molecular weight: 381.39 g/mol) .
  • Key Differences: The benzyl ester increases lipophilicity (logP = 2.98) compared to the propyl ester, likely enhancing membrane permeability.

Ester Group Variations

Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Comparison: Shorter alkyl chains (ethyl vs.
t-Butyl and Silyl-Protected Esters
  • Example : t-Butyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 17) .
  • Key Differences :
    • Bulky t-butyl or silyl groups (e.g., tert-butyldiphenylsilyloxyethyl in Compound 19 ) improve steric protection of the ester, enhancing stability during synthesis.
    • These groups are often used as intermediates for deprotection in multistep syntheses.

Dihydropyridine Analogs

Nifedipine and Nisoldipine
  • Structures : Dihydropyridine core with methyl and nitroaryl substituents (e.g., nifedipine: dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) .
  • Comparison :
    • Pharmacological Activity : Dihydropyridines (e.g., nifedipine) are calcium channel blockers, whereas tetrahydropyrimidines lack established bioactivity data.
    • Structural Differences : The tetrahydropyrimidine core lacks the conjugated dihydropyridine ring, reducing redox activity and altering electronic properties.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Nitro Position Ester Group logP* Notable Properties
Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-THP-5-carboxylate (Target) C₁₇H₁₉N₃O₅ 351.35 2-Nitrophenyl Propyl ~2.5 (est.) Moderate lipophilicity, ortho steric effects
Propyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-THP-5-carboxylate C₁₇H₁₉N₃O₅ 333.13 4-Nitrophenyl Propyl ~2.3 (est.) Enhanced resonance stabilization
Benzyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-THP-5-carboxylate C₂₀H₁₉N₃O₅ 381.39 2-Nitrophenyl Benzyl 2.98 High lipophilicity, π-π stacking potential
Nifedipine C₁₇H₁₈N₂O₆ 346.34 2-Nitrophenyl Methyl/isobutyl 2.2 Calcium channel blocker, redox-active

*Estimated logP values calculated using ChemDraw or analogous tools.

Research Findings and Implications

  • Synthetic Flexibility : The propyl ester in the target compound balances lipophilicity and synthetic accessibility compared to bulkier esters (e.g., t-butyl) .
  • Nitro Position Effects : Ortho-substitution (2-nitrophenyl) may hinder crystallization but improve interactions in hydrophobic binding pockets .
  • Biological Potential: While dihydropyridines dominate cardiovascular therapeutics, tetrahydropyrimidines with nitroaryl groups warrant exploration for novel targets (e.g., kinase inhibition) .

Biological Activity

Propyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Formula and Characteristics

  • Molecular Formula : C16H19N3O5
  • Molecular Weight : 333.34 g/mol
  • CAS Number : 314052-27-2

The compound features a tetrahydropyrimidine ring with various substituents, including a propyl group, two methyl groups, and a nitrophenyl group. These structural elements contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate aldehydes with β-ketoesters and urea or thiourea under acidic or basic conditions. The reaction is often conducted in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Antimicrobial Properties

Research indicates that this compound exhibits moderate to good antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains .

Case Study: Antimicrobial Activity Assessment

A study assessed the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone ranging from 10 mm to 20 mm depending on the concentration used. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for E. coli and 30 µg/mL for S. aureus.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation .

Case Study: Anticancer Mechanism Exploration

In vitro studies on human cancer cell lines (e.g., A375 melanoma cells) revealed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following treatment with concentrations as low as 20 µM over 48 hours.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within the tetrahydropyrimidine class, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Propyl 1-Ethyl-6-Methyl-4-(2-Nitrophenyl)-2-Oxo-TetrahydropyrimidineC17H20N3O5Similar structure but different alkyl substituents; studied for antibacterial activity.
Ethyl 6-Methyl-2-Oxo-4-Phenyl-TetrahydropyrimidineC14H16N2O3Lacks nitro group; explored for different biological activities.
Methyl 6-Methyl-4-(4-Nitrophenyl)-TetrahydropyrimidineC13H13N3O5Contains a methyl group instead of propyl; assessed for xanthine oxidase inhibitory activity.

This table illustrates the diversity within the tetrahydropyrimidine class while emphasizing the unique features of this compound due to its specific substituents and resulting biological activities.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation .

Future Research Directions

Further investigations are warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound. In vivo studies and clinical trials will be crucial for determining its therapeutic potential and safety profile.

Q & A

Q. What are the key steps and optimized conditions for synthesizing this tetrahydropyrimidine derivative?

The synthesis typically involves a multicomponent Biginelli-like reaction, employing β-keto esters (e.g., propyl acetoacetate), 2-nitrobenzaldehyde, and urea/thiourea derivatives. Key optimizations include:

  • Solvent selection : Polar aprotic solvents like ethanol or acetonitrile under reflux (80–100°C) improve cyclization efficiency .
  • Catalysis : Fe3O4 nanoparticles (5 mol%) enhance yields (up to 94%) by promoting cyclocondensation while reducing reaction time .
  • Temperature control : Maintaining reflux conditions prevents intermediate decomposition . Example protocol: React propyl acetoacetate (1.0 mmol), 2-nitrobenzaldehyde (1.2 mmol), and urea (1.2 mmol) in ethanol with Fe3O4 nanoparticles for 12 hours under reflux .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent positions. For example, the methyl group at C6 appears as a singlet near δ 2.30–2.50 ppm, while the 2-nitrophenyl group shows aromatic multiplet signals at δ 7.30–8.18 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-III visualizes puckering in the tetrahydropyrimidine ring .

Q. How is regioselectivity controlled during cyclization to avoid byproducts?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring direct cyclization to the meta/para positions .
  • Catalyst choice : Acidic catalysts (e.g., polyphosphate ester) favor the 1,4-dihydropyrimidine scaffold over alternative tautomers .

Advanced Research Questions

Q. How can computational modeling and crystallographic data resolve conformational ambiguities in the tetrahydropyrimidine ring?

  • Ring puckering analysis : Cremer-Pople coordinates quantify nonplanarity using crystallographic data. For example, amplitude (q) and phase angle (φ) parameters differentiate chair-like vs. boat-like conformations .
  • SHELX refinement : High-resolution X-ray data refined with SHELXL v.2018/3 can detect subtle distortions (e.g., C4-N1 bond elongation due to steric hindrance from the 2-nitrophenyl group) .

Q. What mechanistic insights explain the high catalytic efficiency of Fe3O4 nanoparticles in this synthesis?

Fe3O4 nanoparticles act as Lewis acid catalysts:

  • Surface activation : Fe<sup>3+</sup> sites polarize carbonyl groups, accelerating nucleophilic attack by urea .
  • Recyclability : Magnetic separation allows 5–7 reuse cycles without significant yield drop (tested via ICP-MS for Fe leaching) .

Q. How to address discrepancies between experimental and theoretical NMR chemical shifts?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and compute NMR shifts (e.g., using GIAO method). Deviations >0.5 ppm may indicate crystal packing effects or solvent interactions .
  • Validation : Cross-check with DEPT-135 and HSQC spectra to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.